

An In-depth Technical Guide to Thiol-PEG3-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thiol-PEG3-acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Thiol-PEG3-acid** (HS-PEG3-COOH), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.

Core Concepts: Chemical Structure and Properties

Thiol-PEG3-acid, systematically named 3-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure imparts dual reactivity, allowing for the sequential or orthogonal conjugation of different molecules. The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[4]

The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and can form stable bonds with the surfaces of noble metals such as gold and silver. The carboxylic acid moiety can be activated, most commonly using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines.

Physicochemical Properties



A summary of the key physicochemical properties of **Thiol-PEG3-acid** is presented in the table below.

Property	Value	Re
Chemical Formula	C9H18O5S	
Molecular Weight	238.30 g/mol	_
CAS Number	1347750-82-6	-
Appearance	Liquid	•
Boiling Point	377.5 ± 37.0 °C at 760 mmHg	•
pKa (Carboxylic Acid)	~4.5 - 5.0 (estimated)	
pKa (Thiol)	~9 - 10 (estimated)	•
Solubility	Soluble in water, DMSO, and DMF	
Storage	-20°C for long-term storage	•

Applications in Research and Drug Development

The unique properties of **Thiol-PEG3-acid** make it a valuable tool in various scientific disciplines.

- Bioconjugation: Its heterobifunctional nature is ideal for crosslinking proteins, peptides, and
 other biomolecules. For instance, a protein with an available amine group can be conjugated
 to a peptide with a cysteine residue.
- Drug Delivery: Thiol-PEG3-acid is employed as a linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In PROTACs, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
- Surface Modification: The thiol group allows for the straightforward functionalization of gold nanoparticles and surfaces, creating a hydrophilic and biocompatible coating that can be



further modified via the carboxylic acid group. This is crucial for the development of biosensors and targeted drug delivery systems.

Experimental Protocols

The following are detailed methodologies for common experiments involving **Thiol-PEG3-acid**.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a protein (containing primary amines) to a cysteine-containing peptide using **Thiol-PEG3-acid** as the crosslinker.

Materials:

- Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
- Cysteine-containing peptide
- Thiol-PEG3-acid
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns

Procedure:

Step 1: Activation of **Thiol-PEG3-acid** Carboxylic Acid

• Dissolve **Thiol-PEG3-acid** in the Activation Buffer.



- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Thiol-PEG3-acid solution.
- Incubate for 15-30 minutes at room temperature.

Step 2: Reaction with the Protein

- Immediately add the activated **Thiol-PEG3-acid** solution to the protein solution at a 10- to 20-fold molar excess.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Remove the excess unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation to the Cysteine-Containing Peptide

- Add the cysteine-containing peptide to the purified protein-PEG-thiol conjugate at a 1.5- to 5fold molar excess.
- Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
- Quench the reaction by adding the Quenching Buffer.
- Purify the final protein-peptide conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol details the formation of a self-assembled monolayer (SAM) of **Thiol-PEG3-acid** on the surface of gold nanoparticles (AuNPs).

Materials:

- Citrate-stabilized gold nanoparticle solution
- Thiol-PEG3-acid
- Ethanol



Deionized water

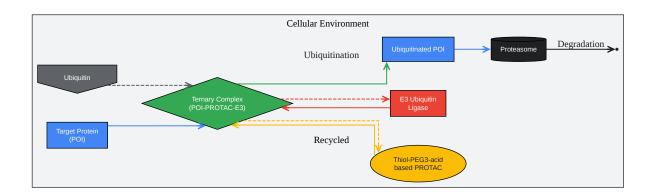
Procedure:

- Prepare a 1 mM solution of **Thiol-PEG3-acid** in ethanol.
- Add the Thiol-PEG3-acid solution to the gold nanoparticle solution with gentle stirring. A
 typical molar ratio is a large excess of the thiol to the gold nanoparticles.
- Allow the solution to incubate for at least 12-24 hours at room temperature to ensure the formation of a stable SAM.
- Centrifuge the solution to pellet the functionalized gold nanoparticles.
- Remove the supernatant containing excess thiol and resuspend the nanoparticles in deionized water or a buffer of choice.
- Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound **Thiol-PEG3-acid**.
- The carboxylic acid groups on the surface of the AuNPs can then be activated using EDC/NHS chemistry for further conjugation as described in Protocol 1.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action



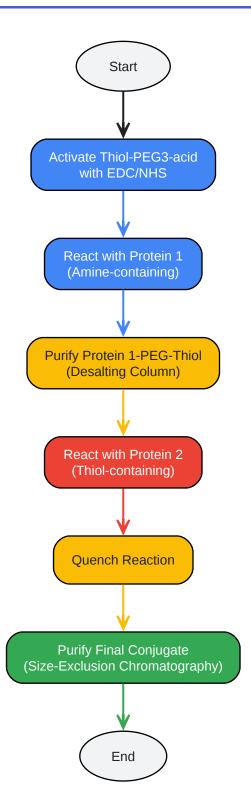


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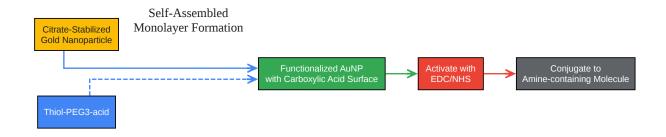
Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Two-Step Bioconjugation









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- To cite this document: BenchChem. [An In-depth Technical Guide to Thiol-PEG3-acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611344#thiol-peg3-acid-chemical-structure-and-properties]

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